molecular formula C10H9NO5 B8300683 3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid

3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid

Cat. No.: B8300683
M. Wt: 223.18 g/mol
InChI Key: PTGPYHUXNRRNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9NO5 and a molecular weight of 223.18216 g/mol It is characterized by the presence of a methoxy group, a nitro group, and a prop-2-enoic acid moiety attached to a benzene ring

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO5/c1-16-9-4-3-8(11(14)15)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

PTGPYHUXNRRNOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and activity. Additionally, the presence of functional groups like the nitro and methoxy groups can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

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